molecular formula C15H17NO B3037633 2-(3-(Benzyloxy)phenyl)ethanamine CAS No. 51061-22-4

2-(3-(Benzyloxy)phenyl)ethanamine

Cat. No.: B3037633
CAS No.: 51061-22-4
M. Wt: 227.3 g/mol
InChI Key: STZMTXBXSFWOBA-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)phenyl)ethanamine is a phenethylamine derivative featuring a benzyloxy (-OCH₂C₆H₅) substituent at the meta position of the phenyl ring attached to an ethylamine backbone. This compound is synthesized via reduction of nitriles or amides, as demonstrated in , where LiAlH₄ reduces 2-(3-(benzyloxy)-4-methoxyphenyl)acetonitrile to yield the amine . Its structural motif—a benzyl-protected hydroxyl group—imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry, particularly in synthesizing ABCB1 modulators for reversing multidrug resistance in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)ethanamine typically involves multiple steps. One common method is the Friedel-Crafts acylation of benzene derivatives, followed by reduction and substitution reactions. For instance, starting with 3-benzyloxybenzaldehyde, the compound can be synthesized through the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using more efficient catalysts, continuous flow reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)phenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Conditions typically involve strong acids or bases, depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

2-(3-(Benzyloxy)phenyl)ethanamine has diverse applications, especially in pharmaceutical research, chemical biology, and neurodegenerative disease studies. Its role as a selective inhibitor of butyrylcholinesterase (BChE) makes it valuable for studying cholinergic dysfunctions, such as those seen in Alzheimer's disease.

Scientific Research Applications

  • Pharmaceutical Development: this compound is explored for its potential use in neurodegenerative disease. Its inhibitory effects on BChE, an enzyme involved in neurotransmission, suggest applications in treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease.
  • Interaction Studies: this compound binds selectively to BChE. Molecular docking studies have characterized the binding affinity and interaction dynamics, revealing critical hydrophobic interactions with specific residues within the enzyme's active site. These insights are crucial for understanding how structural modifications can enhance or diminish biological activity.
  • Synthesis: Several methods have been developed for synthesizing this compound. Also, 2-(3-(benzyloxy)-4-methoxyphenyl)ethanamine can be created through an innovative postprocessing method using oxalic acid .
  • Biological Activity: Research indicates that this compound exhibits significant biological activity.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
2-(3-(Benzyloxy)phenyl)ethanamine 3-benzyloxy phenyl C₁₅H₁₇NO 227.31 (calculated) ABCB1 modulation; anticancer activity
2-(4-(Benzyloxy)phenyl)ethanamine hydrochloride 4-benzyloxy phenyl; HCl salt C₁₅H₁₈ClNO 263.76 Organic synthesis intermediate
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine 4-methoxy phenyl; 3-CF₃ benzyl substitution C₁₇H₁₇F₃N₂O 346.33 Enhanced lipophilicity; CNS target potential
2-(1,3-Benzodioxol-5-yl)ethanamine hydrochloride Methylenedioxy ring; HCl salt C₉H₁₂ClNO₂ 201.65 Antifungal/antimicrobial activity
2-(4-Phenoxyphenyl)ethanamine 4-phenoxy phenyl C₁₄H₁₅NO 213.28 Serotonergic/noradrenergic activity
3,4-Dimethoxyphenethylamine 3,4-dimethoxy phenyl C₁₀H₁₅NO₂ 181.23 Psychoactive properties; neurotransmitter analog

Structural and Functional Differences

  • Substituent Position : The meta-benzyloxy substitution in this compound contrasts with para-substituted analogs (e.g., 2-(4-(Benzyloxy)phenyl)ethanamine). Para-substitution may enhance steric hindrance, affecting receptor binding .
  • Ring Modifications : Methylenedioxy rings (e.g., 2-(1,3-Benzodioxol-5-yl)ethanamine) mimic natural alkaloids, conferring antifungal activity but reducing selectivity compared to benzyloxy derivatives .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., 2-(4-(Benzyloxy)phenyl)ethanamine hydrochloride) improve aqueous solubility, facilitating formulation .
  • Stability: Benzyloxy groups enhance oxidative stability compared to free hydroxyl groups, as seen in intermediates for isoquinoline alkaloids .

Biological Activity

2-(3-(Benzyloxy)phenyl)ethanamine, also known as a benzyloxy-substituted phenethylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules, including those that interact with monoamine oxidase (MAO) enzymes, which play crucial roles in neurotransmitter metabolism.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H17_{17}NO
  • Molecular Weight : 241.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a reversible inhibitor of MAO-B, an enzyme responsible for the breakdown of dopamine and other monoamines. This inhibition can lead to increased levels of these neurotransmitters in the brain, thereby potentially enhancing mood and cognitive functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • MAO-B Inhibition : The compound has shown promising results as a selective inhibitor of MAO-B, which could have implications for treating neurodegenerative diseases like Parkinson's disease.
  • Neuroprotective Effects : Studies suggest that compounds with similar structures may offer neuroprotection against oxidative stress and neurotoxicity.

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
MAO-B InhibitionReversible inhibition with IC50_{50} values in the low nanomolar range
Neuroprotective EffectsPotential to protect neurons from oxidative damage
SelectivityHigh selectivity for MAO-B over MAO-A

Table 2: Comparison with Related Compounds

Compound NameMAO-B IC50_{50} (nM)Selectivity (A/B Ratio)Notes
This compoundTBDTBDTarget compound
Compound 12a1.4>71,400Highly potent MAO-B inhibitor
Compound 13aTBDTBDRelated oxadiazole derivative

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies have demonstrated that derivatives of phenethylamines, including those similar to this compound, exhibit significant inhibition of MAO-B activity. For instance, compound 12a was reported with an IC50_{50} of 1.4 nM and a selectivity ratio exceeding 71,000 against MAO-A .
  • Neuroprotection Research : Recent investigations into the neuroprotective properties of benzyloxy-substituted compounds indicate their potential in mitigating neuronal damage caused by oxidative stress. These studies utilized human neuroblastoma cell lines to assess cytotoxicity and protective effects .
  • Structure-Activity Relationship (SAR) : SAR studies have highlighted the importance of specific substituents on the phenyl ring in enhancing MAO-B inhibitory activity. The presence of a benzyloxy group appears to confer enhanced binding affinity and selectivity towards MAO-B compared to other derivatives lacking this substitution .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-(benzyloxy)phenyl)ethanamine, and how are intermediates characterized?

  • Methodological Answer : A common synthetic route involves the Bischler-Napieralski reaction followed by reductive methylation. For example, condensation of 2-(4-(benzyloxy)-3-methoxyphenyl)ethanamine with carboxylic acids under reflux conditions yields intermediates, which are reduced using agents like sodium borohydride or catalytic hydrogenation . Key intermediates (e.g., aldehydes or imines) are characterized via 1H^1H-NMR and mass spectrometry (MS). For instance, 1H^1H-NMR peaks at δ 7.48–7.06 ppm (aromatic protons) and δ 5.06 ppm (benzyloxy group) confirm structural integrity .

Q. Which analytical techniques are most reliable for purity assessment and structural confirmation of this compound derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is used for purity assessment, while 1H^1H-NMR and 13C^{13}C-NMR resolve stereochemical and substituent positions. MS (ESI or EI) confirms molecular weight. For example, a derivative showed [M+H]+^+ at m/z 594.2 in ESI-MS, aligning with theoretical calculations . Infrared (IR) spectroscopy can verify functional groups like amine (-NH2_2) and benzyloxy (C-O-C) stretches .

Q. What are the primary research applications of this compound in drug discovery?

  • Methodological Answer : This compound serves as a precursor for designing serotonin receptor ligands (e.g., 5-HT1D_{1D} agonists) and ABCB1 modulators for reversing multidrug resistance in cancer. For example, structural analogs like L-694,247 (a 5-HT1D_{1D} agonist) share the ethanamine backbone and are optimized for blood-brain barrier permeability . Derivatives are also used in synthesizing tetracycline antibiotics via benzyloxy-group-mediated protection .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

  • Methodological Answer : Yields are improved by optimizing reaction parameters:

  • Temperature : Maintaining 50–60°C during condensation prevents decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., isopropanol) enhance intermediate stability .
  • Catalysts : Use of palladium on carbon (Pd/C) for reductive methylation increases efficiency .
    Side reactions (e.g., over-reduction) are mitigated by controlling hydrogen pressure during catalysis and using scavengers like ethylenediamine to trap reactive byproducts .

Q. How should researchers address discrepancies in spectral data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR or MS data often arise from:

  • Stereochemical variations : Chiral chromatography (e.g., using Chiralpak® columns) resolves enantiomers .
  • Solvent effects : Deuterated solvents (CDCl3_3 vs. DMSO-d6_6) shift proton signals; consistent solvent use is critical .
  • Impurity interference : Prep-HPLC purification (>95% purity) ensures accurate spectral interpretation . Cross-validation with X-ray crystallography or 2D NMR (e.g., COSY, HSQC) is recommended for ambiguous cases .

Q. What strategies are effective for studying the biological activity of this compound derivatives in vitro?

  • Methodological Answer :

  • Receptor binding assays : Radioligand displacement assays (e.g., using 3H^3H-serotonin) quantify affinity for 5-HT receptors .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7) assess ABCB1-mediated multidrug resistance reversal .
  • Metabolic stability : Liver microsome incubations (human/rat) with LC-MS/MS analysis identify major metabolites and degradation pathways .

Q. How can researchers design this compound-based probes for studying enzyme mechanisms?

  • Methodological Answer :

  • Fluorescent tagging : Conjugation with dansyl chloride or BODIPY via the primary amine enables real-time tracking of enzyme interactions .
  • Photoaffinity labeling : Introducing azide or diazirine groups allows covalent binding to target proteins upon UV irradiation, followed by pull-down assays for identification .
  • Isotopic labeling : 13C^{13}C- or 15N^{15}N-labeled derivatives facilitate NMR-based mechanistic studies of enzyme-substrate dynamics .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles are mandatory. Use fume hoods for weighing and synthesis .
  • Waste disposal : Neutralize acidic/basic byproducts before segregating organic waste in labeled containers for incineration .
  • Spill management : Absorb spills with vermiculite, then treat with 10% acetic acid to deactivate reactive amines .

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZMTXBXSFWOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

LAH (0.615 g, 0.0162 mol, 3.0 eq) was dissolved in THF (20 ml), and to this solution was added dropwise a THF solution (20 ml) of (3-benzyloxyphenyl)-acetonitrile (1.2 g, 0.0054 mol, 1.0 eq) under ice-cooling. After the completion of the dropwise addition, the mixture was refluxed under heating for 3 hours. The reaction mixture was cooled to room temperature, and a saturated aqueous sodium sulfate solution (about 3040 ml) was added under ice-cooling. After filtration through Celite, the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (chloroform/methanol=10/1) to give 2-(3-benzyloxyphenyl)ethylamine (0.434 g, 35.3%) as a pale-yellow amorphous.
Name
Quantity
0.615 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3040 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3-benzyloxyphenylacetonitrile (11.50 g, 51.50 mmol) in 100 mL of THF at 0° C. was treated with LiAlH4 (3.90 g, 103 mmol) in several portions over 20 minutes. The reaction mixture was warmed to room temperature and stirred for 30 minutes then it was heated at reflux for 6 h. The suspension was cooled to room temperature and quenched by the slow addition of Na2SO4.10H2O (25 g). The resulting mixture was diluted with 200 mL of CH2Cl2. The organic layer was separated and the remaining salt was rinsed with additional CH2Cl2 (2×50 mL). The combined organic layers were dried over MgSO4, concentrated, and purified by column chromatography (SiO2, hexanes/ethyl acetate, 2:1) to provide the title compound (5.85 g, 51% yield): ES-MS (m/z) 228 [M+H]+.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
51%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(3-(Benzyloxy)phenyl)ethanamine
2-(3-(Benzyloxy)phenyl)ethanamine

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